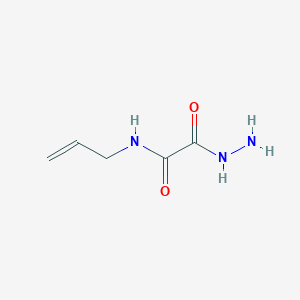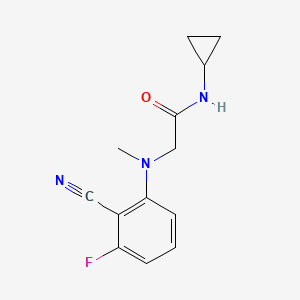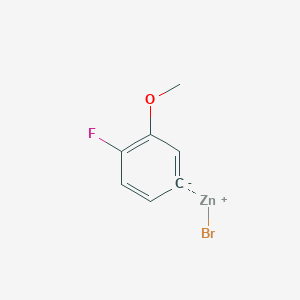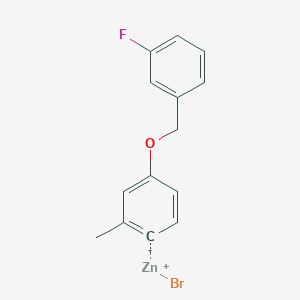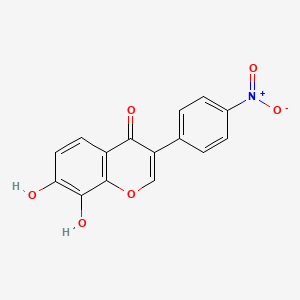
7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of 7,8-dihydroxycoumarin with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 7,8-dihydroxy-3-(4-aminophenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one has been extensively studied for its potential anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including liver, prostate, and pancreatic cancer cells. The compound induces cell death through mechanisms such as S-phase cell cycle arrest and loss of mitochondrial membrane potential .
In addition to its anticancer properties, this compound has been investigated for its antioxidant activity. It has demonstrated the ability to scavenge free radicals, which could make it useful in preventing oxidative stress-related diseases .
作用机制
The anticancer activity of 7,8-dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one is primarily attributed to its ability to induce cell cycle arrest and apoptosis. The compound arrests cells in the S phase of the cell cycle, leading to the inhibition of DNA synthesis. It also causes a loss of mitochondrial membrane potential, which triggers apoptosis through the intrinsic pathway. The compound’s ability to induce reactive oxygen species-independent cell death further highlights its potential as a therapeutic agent .
相似化合物的比较
Similar Compounds
7,8-Dihydroxy-3-(4-aminophenyl)-4H-chromen-4-one: Similar structure but with an amino group instead of a nitro group.
7,8-Dihydroxy-3-(4-methylphenyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one stands out due to its potent anticancer activity and ability to induce cell death through unique mechanisms. Its nitro group plays a crucial role in its biological activity, differentiating it from other similar compounds .
属性
分子式 |
C15H9NO6 |
|---|---|
分子量 |
299.23 g/mol |
IUPAC 名称 |
7,8-dihydroxy-3-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-12-6-5-10-13(18)11(7-22-15(10)14(12)19)8-1-3-9(4-2-8)16(20)21/h1-7,17,19H |
InChI 键 |
UVNAKQKRGANHMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



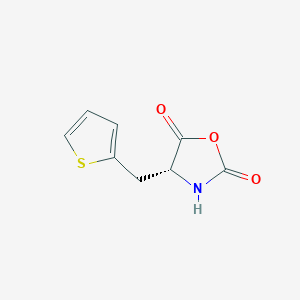
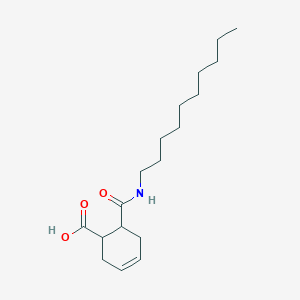
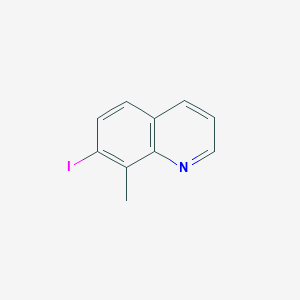


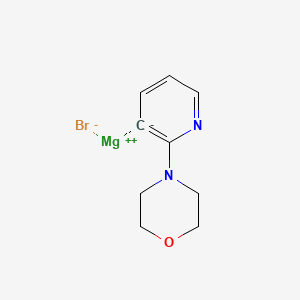
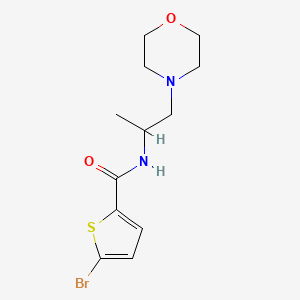
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
